![molecular formula C21H17F2N5O2 B2405459 N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide CAS No. 1251557-75-1](/img/structure/B2405459.png)
N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide, also known as MPI-0479605, is a small molecule inhibitor that has been developed for use in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is a small molecule inhibitor that binds to the ATP-binding pocket of TBK1. This binding prevents the activation of TBK1 and inhibits its downstream signaling pathways. Inhibition of TBK1 has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has been shown to have anti-tumor and anti-inflammatory effects in various preclinical models. Inhibition of TBK1 by N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has been shown to reduce the growth of cancer cells and induce cell death. In addition, N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has been shown to reduce the production of inflammatory cytokines in response to various stimuli.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has several advantages for use in lab experiments. This compound is highly specific for TBK1 and does not inhibit other kinases. In addition, N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide is that it has relatively low potency, requiring higher concentrations for effective inhibition of TBK1.
Future Directions
For the use of N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide include the development of new cancer therapies and the treatment of inflammatory diseases.
Synthesis Methods
N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide was first synthesized by scientists at the pharmaceutical company Myrexis, Inc. The synthesis of this compound involves several steps, including the coupling of 2-mercaptoindole with 5-bromo-2-methoxybenzoic acid, followed by the coupling of the resulting intermediate with 8-methoxy-5H-pyrimido[5,4-b]indole. The final step involves the acetylation of the resulting compound with acetic anhydride to yield N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide has been shown to have potential therapeutic applications in the treatment of cancer and inflammation. This compound has been shown to inhibit the activity of a protein called TBK1, which is involved in the regulation of immune responses and cell growth. Inhibition of TBK1 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-13-25-18(14-5-3-2-4-6-14)10-19-26-27(21(30)28(13)19)12-20(29)24-11-15-7-8-16(22)9-17(15)23/h2-10H,11-12H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZRWJBOBYYMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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